Boiling Point Elevation: Nonyl Octanoate (315 °C) vs. Ethyl Octanoate (206–208 °C) and Octyl Octanoate (307 °C)
Nonyl octanoate exhibits a boiling point of 315 °C at 760 mmHg (experimental), which is 107–109 °C higher than ethyl octanoate (206–208 °C) and 8 °C higher than octyl octanoate (307 °C) [1][2]. This elevation results from the extended nonyl (C₉) alcohol chain increasing molecular weight (270.46 vs. 172.27 for ethyl octanoate and 256.43 for octyl octanoate) and van der Waals interactions relative to shorter-chain members of the n-alkyl octanoate series [3].
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 315 °C (experimental); 320.3 °C (computed) |
| Comparator Or Baseline | Ethyl octanoate: 206–208 °C; Octyl octanoate: 307 °C |
| Quantified Difference | +107 to +109 °C vs. ethyl octanoate; +8 °C vs. octyl octanoate |
| Conditions | Boiling point at 760 mmHg; experimental values from JECFA specification and vendor datasheets |
Why This Matters
Higher boiling point dictates later elution in distillation-based purification, requires different GC oven temperature programs for QC, and affects flavor-release dynamics in heated food applications—nonyl octanoate persists longer in baked goods and high-temperature processes compared to ethyl octanoate, which volatilizes rapidly.
- [1] JECFA. Specifications for Flavourings: Nonyl Octanoate. FAO, 2001. View Source
- [2] Molaid. Octyl Octanoate (CAS 2306-88-9) – Physicochemical Properties. View Source
- [3] NIST Chemistry WebBook. Octanoic Acid, Nonyl Ester. NIST Standard Reference Database 69. View Source
